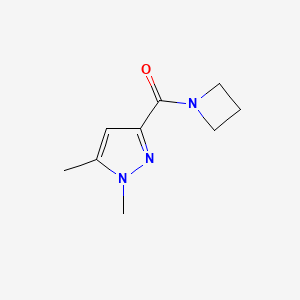
azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. It is a saturated three-membered heterocycle. 1,5-dimethyl-1H-pyrazol-3-yl is a derivative of pyrazole, which is a simple aromatic ring organic compound with the molecular formula C3H3N2H .
Synthesis Analysis
While specific synthesis methods for “azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone” are not available, pyrazole derivatives can be synthesized through various methods, including the reaction of 1,3-diketones with hydrazine . Azetidine derivatives can be synthesized from β-amino alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrazole compounds are generally stable and have been used in various applications due to their chemical properties .Wissenschaftliche Forschungsanwendungen
Pyrazoles and Oxazolidinones: An Overview
Pyrazoles as Pharmacophores
Pyrazoles are recognized for their wide-ranging pharmacological activities, making them a cornerstone in drug discovery efforts. They have been identified as core structures in numerous compounds demonstrating significant agrochemical and pharmaceutical properties. The synthetic versatility of pyrazoles allows for the creation of derivatives with varied biological activities, including antimicrobial, antifungal, antiviral, and antioxidant effects (Sheetal et al., 2018).
Oxazolidinones as Antimicrobial Agents
Oxazolidinones, a novel class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition. They show bacteriostatic activity against key human pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a clinical oxazolidinone, demonstrates promising activity against gram-positive pathogens, highlighting the therapeutic potential of oxazolidinone derivatives (Diekema & Jones, 2000).
Therapeutic Applications and Research Insights
Antitumor Potential
Research has explored the antitumor effects of various compounds, including chrysophanol and its potential against malignant optic nerve meningioma. Such studies underscore the anticancer capabilities of certain derivatives, emphasizing their role in inducing apoptosis and inhibiting cancer cell growth (Zeng et al., 2019).
Antimicrobial Resistance
The challenge of antimicrobial resistance, particularly in gram-positive bacteria, has prompted the exploration of novel oxazolidinones as antibacterial agents. Patents divulging new oxazolidinone derivatives with enhanced antibacterial activity against resistant strains highlight ongoing efforts to address microbial resistance through chemical innovation (Phillips & Sharaf, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azetidin-1-yl-(1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-6-8(10-11(7)2)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGOLLEIWBEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)
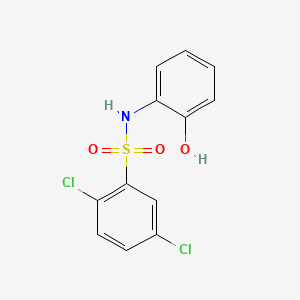


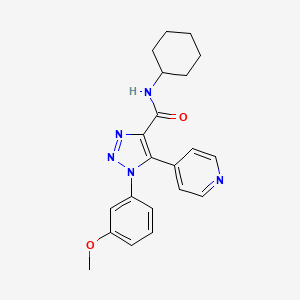
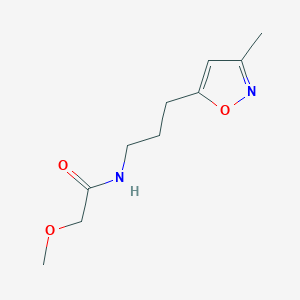

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)
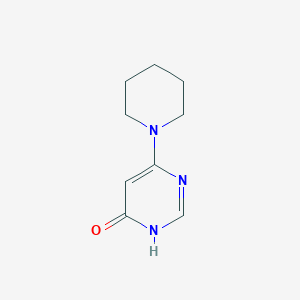
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)
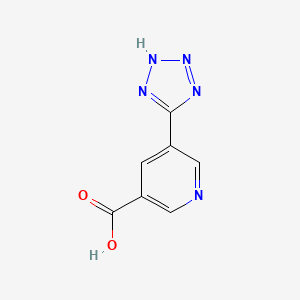

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)
![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)